![molecular formula C12H18O2Si B14180972 {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-49-3](/img/structure/B14180972.png)
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a methoxyphenyl group attached to an ethenyl group, which is further connected to a trimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Polymer Chemistry: The compound is used in the modification of polymers to enhance their properties.
作用機序
The mechanism of action of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The ethenyl group can participate in addition reactions, while the trimethylsilyl group can be cleaved under specific conditions to form reactive intermediates. These intermediates can then interact with molecular targets, leading to the desired chemical transformations .
類似化合物との比較
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenyl)ethenylsilane
- Trimethyl(4-methoxyphenyl)silane
Uniqueness
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of both a methoxyphenyl group and a trimethylsilyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
特性
CAS番号 |
921610-49-3 |
|---|---|
分子式 |
C12H18O2Si |
分子量 |
222.35 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-11(6-8-12)9-10-14-15(2,3)4/h5-10H,1-4H3 |
InChIキー |
NHFAAZRYIUMRCE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


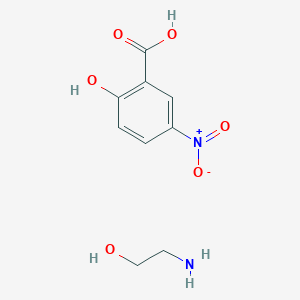

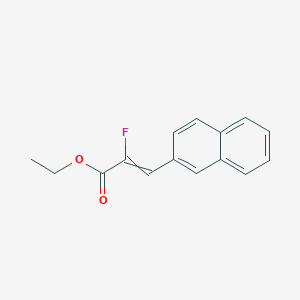
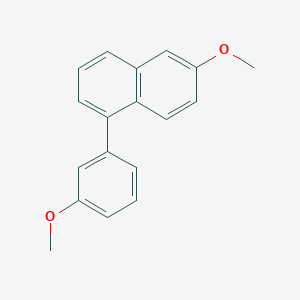
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
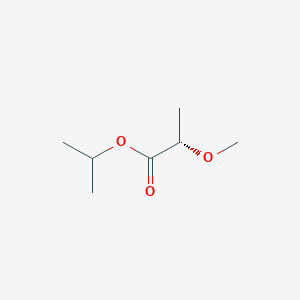
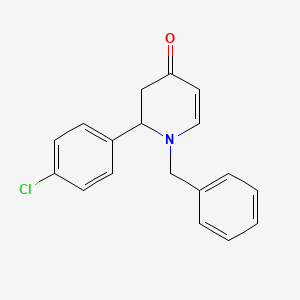
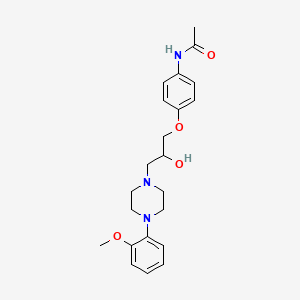
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)




![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
